molecular formula C21H15FO B6355185 (2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one CAS No. 1002528-16-6

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one

Cat. No. B6355185
CAS RN: 1002528-16-6
M. Wt: 302.3 g/mol
InChI Key: SINVLKSUEMAJBM-OVCLIPMQSA-N
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Description

(2E)-1-(4-Fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one, otherwise known as 4-fluoro-4-phenyl-2-propen-1-one, is a synthetic compound used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 254.25 g/mol, and a boiling point of 192°C. This compound has been studied for its potential use in a variety of areas, including drug synthesis, materials science, and biochemistry.

Scientific Research Applications

4-fluoro-4-phenyl-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been studied for its potential role in the synthesis of peptides and proteins, as well as its potential use in the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of 4-fluoro-4-phenyl-2-propen-1-one is not well understood. However, it is believed that the compound can act as an electron-donating group, allowing it to participate in a variety of reactions. In addition, it is believed that the compound can act as a Lewis acid, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-4-phenyl-2-propen-1-one are not well understood. However, it is believed that the compound can act as an inhibitor of enzymes, such as cytochrome P450s and proteases. In addition, it is believed that the compound can affect the expression of certain genes, as well as the activity of certain proteins.

Advantages and Limitations for Lab Experiments

The use of 4-fluoro-4-phenyl-2-propen-1-one in laboratory experiments has a number of advantages and limitations. The compound has a low boiling point, making it easy to handle and store. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound is highly reactive, making it difficult to control the reaction conditions.

Future Directions

The potential applications of 4-fluoro-4-phenyl-2-propen-1-one are numerous. It has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and materials. In addition, it has been studied for its potential role in the synthesis of peptides and proteins, as well as its potential use in the synthesis of organic semiconductors. Furthermore, the compound has been studied for its potential use in the development of new drugs and therapies. Finally, the compound has been studied for its potential use in the development of new catalysts and reagents.

Synthesis Methods

The synthesis of 4-fluoro-4-phenyl-2-propen-1-one can be achieved through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of a halogenated aromatic compound with a Grignard reagent, resulting in the formation of the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, resulting in the formation of an alkene. Finally, the Ullmann reaction involves the reaction of an aryl halide with an amine, resulting in the formation of a carbon-nitrogen bond.

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINVLKSUEMAJBM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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